molecular formula C13H24O3 B1223580 Menthyl lactate CAS No. 59259-38-0

Menthyl lactate

Cat. No. B1223580
CAS RN: 59259-38-0
M. Wt: 228.33 g/mol
InChI Key: UJNOLBSYLSYIBM-WISYIIOYSA-N
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Description

Menthyl lactate is a cooling agent used in cosmetic products . It is derived from menthol but is less likely to cause irritation than pure menthol, yet it provides a similar level of cooling effect . It has a lower odor than Menthol . This minty-smelling compound has been used as an insect repellent and strong flavor .


Synthesis Analysis

Menthyl lactate is synthesized through a high-yield preparation method that involves taking excessive lactic acid and menthol as raw materials . The reaction directly generates menthyl lactate and lactoylic esters, including menthyl lactyl lactate, menthyl lactoyl lactyl lactate under the effect of a catalyst .


Molecular Structure Analysis

The molecular formula of Menthyl lactate is C13H24O3 . Its molecular weight is 228.3279 .


Chemical Reactions Analysis

Menthyl lactate is produced by the reaction of menthol and lactic acid . The reaction produces a mixture comprising menthyl lactate and one or more higher lactoyl esters of menthyl lactate .


Physical And Chemical Properties Analysis

Menthyl lactate is soluble in alcohol and oils . It has a melting point of 42-47 °C .

Scientific Research Applications

Cosmetic Formulations

Menthyl lactate: is widely used in cosmetic products due to its cooling properties and ability to impart a fresh sensation on the skin . It serves as a masking agent , helping to unify the fragrance of products with multiple ingredients. Its cooling effect is particularly beneficial in products like after-sun lotions and lip balms, providing a soothing sensation.

Oral Care Products

In dental care, Menthyl lactate is valued for its refreshing taste and cooling effect. It’s commonly found in toothpaste and mouthwashes, contributing to the minty flavor and giving a prolonged fresh feeling in the mouth, which enhances oral hygiene experiences .

Aromatherapy and Relaxation

Due to its minty scent and cooling sensation, Menthyl lactate is used in aromatherapy products. It’s believed to help in relaxation and stress relief when used in products like essential oils or scented candles .

Skincare Benefits

Menthyl lactate: offers several benefits in skincare, including soothing and cooling effects. It’s often included in formulations designed to relieve minor skin irritations and provide a refreshing sensation. This makes it a popular ingredient in after-shave lotions and creams designed to calm the skin .

Food Industry Applications

As a flavoring agent, Menthyl lactate is used in the food industry to enhance the taste of confectionery, beverages, and chewing gums. Its cooling effect is particularly appreciated in products meant to deliver a burst of freshness, such as mints and gum .

Environmental Safety

Menthyl lactate: has been evaluated for environmental safety and is not considered a persistent, bioaccumulative, and toxic (PBT) substance. This makes it a preferable choice in products from an environmental standpoint, as it poses a low risk to ecosystems .

Mechanism of Action

Target of Action

Menthyl lactate primarily targets the cold-sensitive TRPM8 receptors in the skin . These receptors are involved in the sensation of cold and are activated by menthyl lactate .

Mode of Action

Menthyl lactate, after topical application, causes a feeling of coolness due to the stimulation of ‘cold’ receptors by inhibiting Ca++ currents of neuronal membranes . It may also yield analgesic properties via kappa-opioid receptor agonism .

Biochemical Pathways

The lactate part of menthyl lactate plays an indispensable role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses . The discovery of lactylation further revealed the role of lactate in regulating inflammatory processes .

Pharmacokinetics

It is known that menthyl lactate is used as a cooling agent in various products, suggesting that it is likely absorbed through the skin and mucous membranes .

Result of Action

The primary result of menthyl lactate’s action is a pleasant, intense, and prolonged feeling of freshness on the skin . In addition, it stimulates cell migration and improves skin renewal rate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of menthyl lactate. For instance, the compound’s cooling effect can be more pronounced in a warm environment. Menthyl lactate has a score of 1 on the Environmental Working Group (EWG’s) skin-deep scale, indicating a low potential for cancer, allergies, immunotoxicity, developmental and reproductive toxicity, and use restrictions .

Future Directions

Menthyl lactate is a cooling agent that gives the skin a pleasant, intense, and prolonged feeling of freshness on the skin . It serves as a masking and refreshing ingredient in cosmetics and personal care products . It can be used to cover up the original fragrance when there are numerous ingredients in a preparation with varying fragrances that could result in an odd-smelling finished product . It has a cooling effect that is beneficial in powders, toothpaste, chewing gum, and other oral care products .

properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3/t9-,10?,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNOLBSYLSYIBM-SGUBAKSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Menthyl lactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

142.00 °C. @ 5.00 mm Hg
Record name Menthyl lactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly
Record name Menthyl lactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Menthyl lactate

CAS RN

59259-38-0
Record name [1R-[1α(R*),2β,5α]]-5-methyl-2-(1-methylethyl)cyclohexyl lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.053
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Menthyl lactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

38 - 40 °C
Record name Menthyl lactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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